molecular formula C11H11FO2 B11823520 methyl 3-(4-fluorophenyl)but-2-enoate CAS No. 198889-33-7

methyl 3-(4-fluorophenyl)but-2-enoate

Cat. No.: B11823520
CAS No.: 198889-33-7
M. Wt: 194.20 g/mol
InChI Key: GNJGRAWNPUCVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-fluorophenyl)but-2-enoate, also known as methyl 3-(p-fluorophenyl)-2-butenoate, is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a butenoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)but-2-enoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can participate in various binding interactions, influencing the activity of enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)but-2-enoate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 3-(4-bromophenyl)but-2-enoate: Similar structure with a bromine atom instead of fluorine.

    Methyl 3-(4-methylphenyl)but-2-enoate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Methyl 3-(4-fluorophenyl)but-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGRAWNPUCVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20777661
Record name Methyl 3-(4-fluorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198889-33-7
Record name Methyl 3-(4-fluorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.